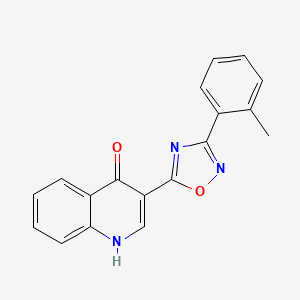
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea” is a chemical compound. The tolyl group in the compound is a functional group related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .
Synthesis Analysis
A new method for the direct synthesis of primary amides from nonactivated carboxylic acids has been described, in which wasteful activating reagents are avoided . The methodology reports the use of cheap and readily available catalysts such as Mg (NO3)2·6H2O and imidazole, with urea as an atom-efficient nitrogen source .
Chemical Reactions Analysis
The compound may undergo reactions similar to other urea derivatives. For instance, a facile esterification of ketoximes and aldoximes in high yields can be performed using N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst at room temperature .
Aplicaciones Científicas De Investigación
Metabolite Analysis in Human Urine
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea has been studied for its role as a metabolite of pirimicarb, an insecticide. In a study by Hardt and Angerer (1999), methods were developed to detect its metabolites in human urine, highlighting its significance in occupational health and environmental exposure assessment (Hardt & Angerer, 1999).
Conformational Studies of Heterocyclic Ureas
The compound has been included in studies examining the conformational behavior of heterocyclic ureas. Corbin et al. (2001) investigated its unfolding to form hydrogen-bonded complexes, which has implications for understanding molecular self-assembly and biomolecular interactions (Corbin et al., 2001).
Anticancer and Antimicrobial Properties
Research by Orzeszko et al. (2004) on adamantylated pyrimidines, which include derivatives of this compound, found significant anticancer and antimicrobial properties, indicating its potential in therapeutic applications (Orzeszko et al., 2004).
Synthesis of 5-Formylcytosine Derivatives
Jachak et al. (1993) investigated the reactivity of related dimethylaminopyrimidines in synthesizing 5-formylcytosine derivatives, an area of interest in nucleoside chemistry and drug development (Jachak et al., 1993).
Herbicide Chemistry
Mereiter (2011) studied the structure and properties of triflusulfuron-methyl, a molecule featuring a dimethylaminotriazinyl-urea group, highlighting the compound's relevance in agricultural chemistry (Mereiter, 2011).
Dinuclear Nickel(II) Complexes Study
Amase et al. (2005) explored dinuclear nickel(II) complexes involving this compound, providing insights into enzymatic mimicry and metal-organic interactions, relevant in bioinorganic chemistry (Amase et al., 2005).
Propiedades
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-7-5-6-8-14(11)20-16(22)17-10-13-9-12(2)18-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFZMKYEVWZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2640259.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2640261.png)




![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)
![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2640279.png)